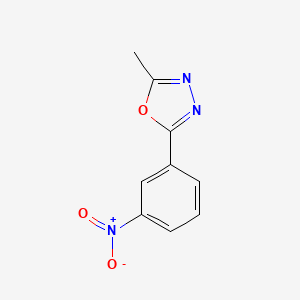

2-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole

Vue d'ensemble

Description

2-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing three heteroatoms: one oxygen and two nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. For instance, the reaction of 3-nitrobenzohydrazide with acetic anhydride can yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted oxadiazole derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Oxadiazole derivatives, including 2-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole, have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the oxadiazole structure exhibit significant antibacterial and antifungal activities.

- Mechanism of Action : The presence of electronegative groups such as nitro substituents enhances the antimicrobial efficacy of these compounds. Studies have shown that the incorporation of such groups can lead to improved activity against both gram-positive and gram-negative bacteria .

-

Case Studies :

- A study synthesized a series of 2,5-disubstituted oxadiazoles and evaluated their antibacterial effects against various strains. Notably, compounds with nitro groups displayed remarkable activity against Staphylococcus aureus and Escherichia coli .

- Another research highlighted that specific derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.20 to 0.40 mg/cm³ against pathogens like Pseudomonas aeruginosa and Bacillus subtilis .

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent studies. The compound has shown promise in targeting various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. Molecular docking studies have revealed that oxadiazole derivatives can interact effectively with estrogen receptors and other cancer-related proteins .

-

Case Studies :

- In one study, derivatives were tested against breast cancer cell lines (e.g., MCF-7), revealing significant cytotoxicity and dose-dependent activation leading to reduced cell viability .

- Another investigation reported that specific oxadiazole derivatives demonstrated potent activity against glioblastoma cell lines, indicating their potential as therapeutic agents for aggressive cancers .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of oxadiazoles is crucial for designing more effective derivatives. Research has shown that modifications at specific positions on the oxadiazole ring can significantly influence biological activity.

| Compound Structure | Activity Type | Observations |

|---|---|---|

| This compound | Antimicrobial | Enhanced activity with nitro substitution |

| Various derivatives | Anticancer | Induction of apoptosis in multiple cancer cell lines |

Broader Applications

Beyond antimicrobial and anticancer applications, oxadiazoles are also explored for their roles in:

- Agricultural Chemistry : Some derivatives are being investigated as potential herbicides and insecticides due to their biological activity against pests .

- Pharmaceuticals : The versatility of oxadiazoles makes them candidates for developing new drugs targeting various diseases beyond cancer and infections.

Mécanisme D'action

The mechanism of action of 2-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole involves its interaction with molecular targets and pathways. The nitrophenyl group can participate in various biochemical interactions, potentially inhibiting or activating specific enzymes or receptors. The oxadiazole ring can also contribute to the compound’s binding affinity and specificity towards its targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-5-(3-nitrophenyl)-1H-tetrazole: Similar structure but with a tetrazole ring instead of an oxadiazole ring.

2-Methyl-5-(3-nitrophenyl)-1,2,4-triazole: Contains a triazole ring, offering different chemical properties.

Uniqueness

2-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical reactivity and potential applications. The combination of the methyl and nitrophenyl groups further enhances its versatility in various chemical and biological contexts.

Activité Biologique

2-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by various case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a five-membered ring containing nitrogen atoms and various substituents that influence its biological activity. The presence of the nitrophenyl group is particularly notable for enhancing its pharmacological properties.

Anticancer Activity

Numerous studies have reported the anticancer potential of oxadiazole derivatives. For instance:

- Cytotoxicity Studies : A study demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines including HeLa (cervical), MCF-7 (breast), and HCT-116 (colon) cells. The IC50 values ranged from 10 to 25 µM depending on the cell line tested .

- Mechanism of Action : The compound acts as a tubulin polymerization inhibitor, disrupting microtubule dynamics essential for cancer cell division. This mechanism was confirmed through annexin V-FITC assays indicating increased apoptosis in treated cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Tubulin polymerization inhibition |

| MCF-7 | 20 | Apoptosis induction |

| HCT-116 | 25 | Microtubule disruption |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Antibacterial Activity : Research indicated that derivatives of oxadiazoles possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. In particular, this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 32 µg/mL .

- Antifungal Activity : It was also evaluated for antifungal activity against strains such as Candida albicans, showing promising results with an MIC of 64 µg/mL .

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Antibacterial |

| Escherichia coli | 32 | Antibacterial |

| Candida albicans | 64 | Antifungal |

Anti-inflammatory Effects

There is emerging evidence supporting the anti-inflammatory properties of oxadiazole derivatives. In vitro studies have suggested that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of oxadiazole derivatives:

- Synthesis and Evaluation : A study synthesized a series of oxadiazole derivatives including this compound and evaluated their anticancer properties using various assays. The research highlighted structure-activity relationships that correlate specific substitutions with enhanced biological activity .

- Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions between oxadiazoles and target proteins involved in cancer progression. These studies suggest that modifications to the oxadiazole ring can significantly enhance binding affinity to target enzymes like FAK (Focal Adhesion Kinase) .

Propriétés

IUPAC Name |

2-methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-6-10-11-9(15-6)7-3-2-4-8(5-7)12(13)14/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZKBOZDHYZRQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.